1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone
CAS No.: 1797016-44-4
Cat. No.: VC6716519
Molecular Formula: C21H21FN2O3S
Molecular Weight: 400.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797016-44-4 |
|---|---|
| Molecular Formula | C21H21FN2O3S |
| Molecular Weight | 400.47 |
| IUPAC Name | 1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-indol-1-ylethanone |
| Standard InChI | InChI=1S/C21H21FN2O3S/c22-17-5-7-18(8-6-17)28(26,27)19-10-13-23(14-11-19)21(25)15-24-12-9-16-3-1-2-4-20(16)24/h1-9,12,19H,10-11,13-15H2 |
| Standard InChI Key | RZEHZMDZPRTKOK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Synthesis and Potential Applications
-
Synthesis: Compounds with similar structures are often synthesized through multi-step reactions involving the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the indole moiety. This process may involve various organic reactions such as nucleophilic substitution, Friedel-Crafts acylation, or Suzuki coupling.
-
Applications: Compounds with piperidine and indole moieties are often explored for their biological activities, including potential roles in pharmaceuticals. They may exhibit properties useful in treating neurological disorders or acting as enzyme inhibitors.
Research Findings and Data
Given the lack of specific data on 1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone, we can consider analogous compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume